molecular formula C15H20N2O2 B5118363 N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide

N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B5118363
M. Wt: 260.33 g/mol
InChI Key: NCHXBTRWIOMXSS-UHFFFAOYSA-N
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Description

N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide typically involves the acylation of 2-methylpiperidine with 3-(acetylamino)benzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The process involves the formation of an amide bond between the piperidine and the phenylacetamide moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-3-4-9-17(11)15(19)13-7-5-8-14(10-13)16-12(2)18/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHXBTRWIOMXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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